Ethyl 2-bromo-4-iodothiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-iodothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H5BrINO2S and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, iodine, and thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-iodothiazole-5-carboxylate typically involves the bromination and iodination of thiazole derivatives. One common method includes the reaction of ethyl thiazole-5-carboxylate with bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-iodothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 2-bromo-4-iodothiazole-5-carboxylate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-iodothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-5-iodothiazole-4-carboxylate
- 2-Aminothiazole derivatives
- Thiazole-4-carboxylate derivatives
Uniqueness
Ethyl 2-bromo-4-iodothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The combination of bromine and iodine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H5BrINO2S |
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Molecular Weight |
361.99 g/mol |
IUPAC Name |
ethyl 2-bromo-4-iodo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H5BrINO2S/c1-2-11-5(10)3-4(8)9-6(7)12-3/h2H2,1H3 |
InChI Key |
KVQZMXNHKMAOQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)I |
Origin of Product |
United States |
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